Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Medicinal Chemistry Chemical Biology Drug Discovery

This compound is a unique isoxazole-piperidine-aryl ether conjugate with no curated bioactivity data. It serves as a privileged scaffold for kinase/GPCR screening libraries and as a late-stage diversification building block. Critical: generic substitution with related analogs is unvalidated; no head-to-head data exist. For R&D use only. Verify target engagement in-house.

Molecular Formula C14H15N3O3
Molecular Weight 273.292
CAS No. 1421453-67-9
Cat. No. B2761997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
CAS1421453-67-9
Molecular FormulaC14H15N3O3
Molecular Weight273.292
Structural Identifiers
SMILESC1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=NO3
InChIInChI=1S/C14H15N3O3/c18-14(12-4-8-16-20-12)17-9-5-11(6-10-17)19-13-3-1-2-7-15-13/h1-4,7-8,11H,5-6,9-10H2
InChIKeyGOZSYQJYMCVROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Snapshot: Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1421453-67-9) – Baseline Identity and Supplier Landscape


Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1421453-67-9) is a synthetic heterocyclic small molecule composed of an isoxazole ring linked via a carbonyl to a piperidine ring bearing a 4-(pyridin-2-yloxy) substituent [1]. Its molecular formula is C14H15N3O3 and it falls within the chemical space of isoxazole-piperidine-aryl ether conjugates that are frequently explored as kinase inhibitor scaffolds, GPCR modulators, or chemical biology probes [2]. No authoritative database (PubChem, ChEMBL, DrugBank) currently indexes this compound with curated bioactivity data, and no primary research paper or patent has been identified that reports quantitative biological or physicochemical profiling for this exact structure [3]. Consequently, all publicly available information at this time is limited to vendor catalog entries that do not contain substantive comparative data.

Why Any Isoxazole-Piperidine Hybrid Cannot Substitute for Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Without Verification


Isoxazole-piperidine hybrids are not a homogeneous pharmacological class; minor structural alterations—such as the position of the isoxazole attachment (3-yl vs. 5-yl), the nature of the aryl ether (pyridin-2-yloxy vs. pyridin-4-yloxy vs. halogenated pyridinyl), and the substitution pattern on the isoxazole ring—can fundamentally alter target engagement, selectivity, and ADME properties [1]. In closely related series, a shift from isoxazol-5-yl to 5-methylisoxazol-3-yl or the introduction of a chlorine atom on the pyridine ring has been shown to modulate potency against kinase or GPCR targets by orders of magnitude [2]. Therefore, generic interchange of any isoxazole-piperidine compound without direct, molecule-specific comparative evidence exposes procurement decisions to the risk of selecting a reagent with unknown—and potentially absent—activity for the intended assay system. As of this writing, no head-to-head data exist for CAS 1421453-67-9 versus its closest structural analogs, making substitution decisions entirely unvalidated.

Quantitative Comparator Evidence for Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone – Current Data Gap Report


No Quantifiable Differentiation Data Exist: Procurement Risk Advisory

A systematic search of PubMed, Google Patents, PubChem, ChEMBL, DrugBank, and major vendor technical datasheets (excluding benchchems, molecule, evitachem, vulcanchem) was conducted on 29 April 2026. No primary research article, patent, or authoritative database entry was found that reports any quantitative biological activity, physicochemical property, ADME parameter, or selectivity profile for Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone (CAS 1421453-67-9). Consequently, no comparator data—whether head-to-head, cross-study, or class-level—can be presented for this compound [1]. The closest structurally characterized analogs (e.g., (5-Methylisoxazol-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone, and (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone) also lack publicly available quantitative comparator datasets with this compound [2]. The question 'Why should a scientific user prioritize this compound over a closely related analog?' cannot be answered with verifiable evidence at this time.

Medicinal Chemistry Chemical Biology Drug Discovery

Potential Use Cases for Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone Pending Verification


Chemical Biology Probe Development – Kinase or GPCR Screening Library Member

Based on the privileged structural motifs present (isoxazole, piperidine, 2-pyridyl ether), this compound may be useful as a scaffold in kinase or GPCR-focused screening libraries, provided the user first confirms target engagement and selectivity through in-house biochemical or cellular assays [1]. Its utility is contingent on generating de novo data, as no published screening results are available.

Building Block for Fragment-Based Drug Discovery (FBDD) or Parallel Synthesis

The molecule's three heterocyclic rings and a synthetically accessible carbonyl linkage make it a candidate for use as a late-stage diversification building block in medicinal chemistry programs [2]. Its procurement value in this context depends entirely on the chemist's requirement for the specific 2-pyridyloxy regioisomer and the unsubstituted isoxazole-5-carbonyl motif, for which no direct substitute may be commercially available.

Negative Control or Inactive Comparator Design

If a related active compound from the same chemical series is identified in the future, this compound could serve as a structurally matched negative control, assuming it is shown to lack activity at the relevant target. This scenario cannot be substantiated without primary activity data.

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